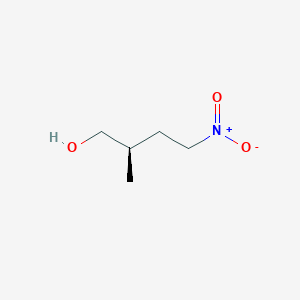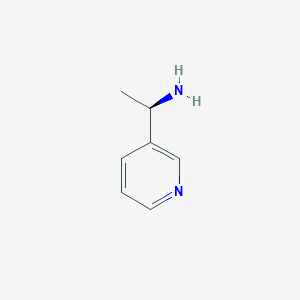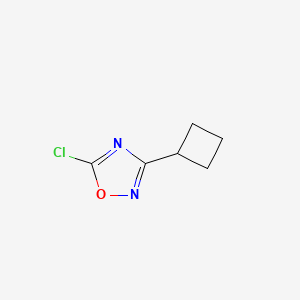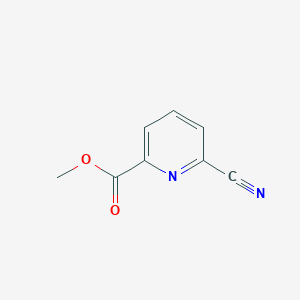
Methyl 6-cyanopicolinate
Overview
Description
Methyl 6-cyanopicolinate is a chemical compound with the IUPAC name methyl 6-cyano-2-pyridinecarboxylate . It has a molecular weight of 162.15 . The compound is a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for Methyl 6-cyanopicolinate is1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 6-cyanopicolinate is a white to light-yellow powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications
1. Antiproliferative Activity Toward Human Cancer Cells
Methyl 6-cyanopicolinate derivatives have shown promise in antiproliferative activity against human cancer cells. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m, a compound related to methyl 6-cyanopicolinate, demonstrated significant antiproliferative effects without affecting antimicrobial and antimalarial activities at certain concentrations. This compound was identified as a tubulin inhibitor, suggesting its potential in cancer therapeutics (Minegishi et al., 2015).
2. Role in Synthesis of Nitropyridinecarboxylic Acids
Methyl 6-cyanopicolinate derivatives are used in the Reissert-Kaufmann-type reaction, providing a route for the preparation of nitropyridinecarboxylic acids from pyridine homologues. This synthesis method is significant for creating compounds with potential pharmaceutical applications (Matsumura et al., 1970).
3. Potential Anti-diabetic Applications
Compounds formed by picolinate ligands, including 6-methylpicolinate, have been studied for their interactions with hemoglobin and red blood cells, demonstrating potential applications in anti-diabetic treatments. These studies help in understanding how such compounds may interact with biological systems, influencing their mechanism of action and effectiveness in diabetes management (Sanna et al., 2014).
4. Involvement in Synthesis of Pyrrolo[2,3-d]pyrimidines
Methyl 6-cyanopicolinate is involved in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with potential pharmaceutical applications. This synthesis, facilitated by a Copper/6-methylpicolinic acid catalyzed coupling reaction, shows the versatility of methyl 6-cyanopicolinate in organic synthesis (Jiang et al., 2015).
5. Interaction with Blood Serum Bioligands
Methyl 6-cyanopicolinate complexes have been studied for their interactions with small blood serum bioligands, such as oxalate, lactate, citrate, and phosphate. These studies contribute to understanding the role of these complexes in biological systems, particularly in relation to vanadium binding in blood serum (Kiss et al., 2000).
Safety and Hazards
The safety information for Methyl 6-cyanopicolinate includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Relevant Papers The search results did not provide specific peer-reviewed papers related to Methyl 6-cyanopicolinate .
properties
IUPAC Name |
methyl 6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWEJPTYZWMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652154 | |
| Record name | Methyl 6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyanopicolinate | |
CAS RN |
98436-83-0 | |
| Record name | Methyl 6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






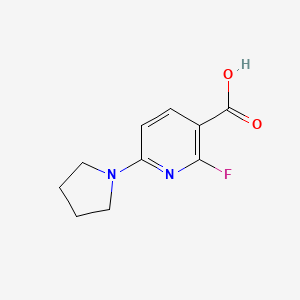
![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)
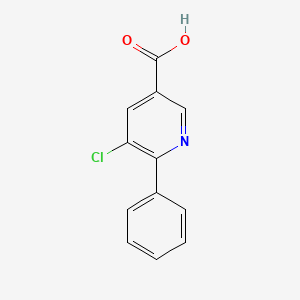

![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)

